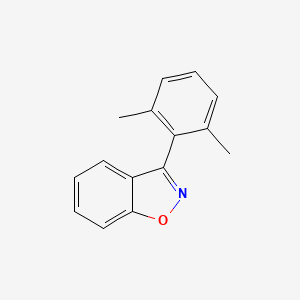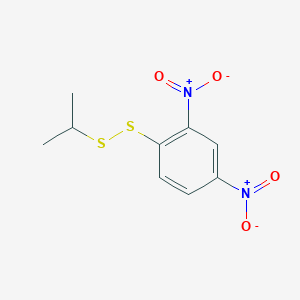
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene is an organic compound characterized by the presence of two nitro groups and a propan-2-yldisulfanyl group attached to a benzene ring
Preparation Methods
The synthesis of 2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene typically involves the nitration of 1-(propan-2-yldisulfanyl)benzene. The nitration process introduces nitro groups at the 2 and 4 positions of the benzene ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives. Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: The nitro groups make the benzene ring more susceptible to nucleophilic aromatic substitution reactions.
Scientific Research Applications
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene exerts its effects involves the interaction of its nitro and disulfanyl groups with molecular targets. The nitro groups can participate in redox reactions, while the disulfanyl group can form disulfide bonds with thiol-containing molecules. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene can be compared with other nitrobenzene derivatives such as:
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
1,3-Dinitrobenzene: Commonly used in the manufacture of explosives.
Properties
CAS No. |
89846-89-9 |
|---|---|
Molecular Formula |
C9H10N2O4S2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2,4-dinitro-1-(propan-2-yldisulfanyl)benzene |
InChI |
InChI=1S/C9H10N2O4S2/c1-6(2)16-17-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3 |
InChI Key |
NIHIVDGWEUZCEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


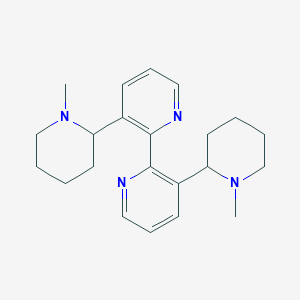
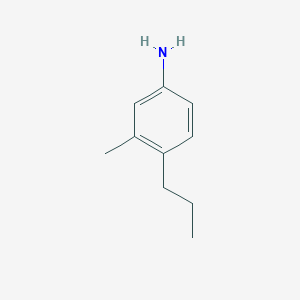
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
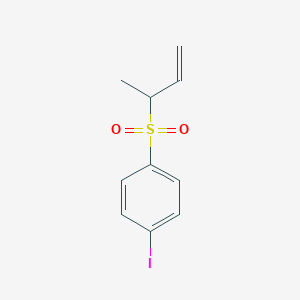
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
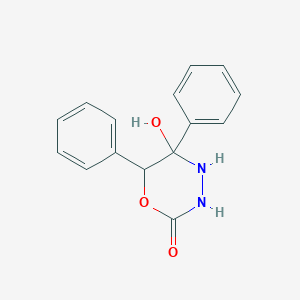
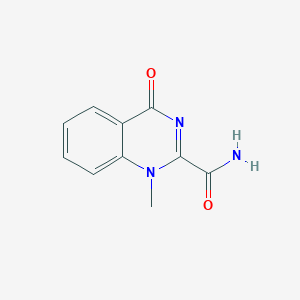

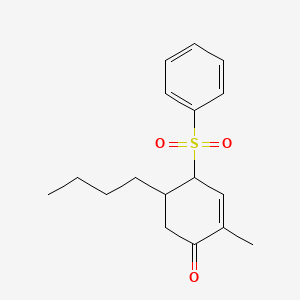
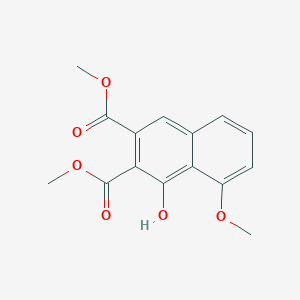
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
